molecular formula C₁₁H₁₅N₃O₅S B1139672 β-Ureido-D-α-tosylaminopropionic Acid CAS No. 121770-56-5

β-Ureido-D-α-tosylaminopropionic Acid

カタログ番号: B1139672
CAS番号: 121770-56-5
分子量: 301.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Discovery and Nomenclature

The development of this compound emerged from the broader historical context of amino acid chemistry and protective group methodology that began in the early 19th century. The foundational understanding of amino acid structures was established when French investigators Vauquelin and Robiquet first isolated asparagine from asparagus juice in 1806, marking the beginning of amino acid chemistry. The systematic study of amino acid derivatives and their modifications continued through the work of Emil Fischer, who established the fundamental understanding of amino acids as protein building blocks and developed the stereochemical nomenclature system still used today.

The nomenclature of this compound reflects its complex structural composition through systematic chemical naming conventions. The International Union of Pure and Applied Chemistry designation for this compound is (2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid, which precisely describes the stereochemical configuration and functional group arrangement. The "β-ureido" designation indicates the presence of a ureido group (carbamoylamino) at the β-carbon position, while "D-α-tosylamino" specifies the D-configuration at the α-carbon bearing the tosyl-protected amino group. This nomenclature system ensures unambiguous identification of the compound's structural features and stereochemical properties.

The tosyl terminology itself has historical significance, having been proposed by German chemists Kurt Hess and Robert Pfleger in 1933 following the pattern established by trityl nomenclature. The adoption of tosyl terminology in English scientific literature began in 1934 and has since become standard practice in organic chemistry. This historical development in nomenclature reflects the evolution of protective group chemistry and its integration into modern synthetic methodology.

Structural Classification Within Ureido-Amino Acid Derivatives

This compound belongs to the broader class of ureido-amino acid derivatives, which are characterized by the presence of urea functional groups attached to amino acid scaffolds. Ureas are compounds containing two amine groups joined by a carbonyl functional group, and ureido compounds represent a significant class of natural and synthetic amino acid derivatives. The compound specifically falls within the category of β-amino acid derivatives, where the amino functionality is located at the β-carbon position relative to the carboxylic acid group.

The structural classification of this compound reveals multiple layers of chemical complexity. As a β-amino acid derivative, it shares structural similarities with naturally occurring compounds such as β-alanine, but incorporates additional functional modifications that enhance its synthetic utility. β-Amino acids have been recognized for their unique structural properties, featuring four potential sites for substitution compared to the two sites available in α-amino acids. This expanded substitution pattern allows for greater structural diversity and functional complexity in β-amino acid derivatives.

Within the ureido-amino acid family, this compound can be compared to other biologically significant compounds such as ureidopropionic acid, which serves as an intermediate in uracil metabolism. However, the presence of the tosyl protective group and the D-stereochemical configuration distinguishes this synthetic derivative from naturally occurring ureido compounds. The following table summarizes key structural features that define its classification:

Structural Feature Classification Significance
β-Amino acid backbone β-Amino acid derivative Enhanced structural diversity compared to α-amino acids
Ureido functional group Urea derivative Potential for hydrogen bonding and biological activity
D-Configuration Non-natural stereoisomer Resistance to enzymatic degradation
Tosyl protective group Protected amino acid Enhanced stability and synthetic utility
Molecular weight 301.32 g/mol Medium-sized organic molecule Suitable for synthetic manipulation

Biological and Chemical Significance of Tosyl-Protected Amino Acids

The incorporation of tosyl protective groups in amino acid chemistry represents a fundamental advancement in synthetic methodology, particularly in the context of peptide synthesis and amino acid functionalization. The toluenesulfonyl group functions as a highly effective protecting group for amines in organic synthesis, providing stability under a wide range of reaction conditions while remaining selectively removable when desired. This dual property of protection and selective deprotection makes tosyl-protected amino acids invaluable tools in complex synthetic sequences.

The biological significance of tosyl-protected amino acids extends beyond their synthetic utility to encompass their role as metabolic probes and enzyme inhibitors. The tosyl group's electronic properties and steric bulk can significantly alter the biological activity of amino acid derivatives, often leading to enhanced stability against enzymatic degradation while maintaining specific biological interactions. In the context of this compound, the tosyl group provides protection for the α-amino functionality, preventing unwanted side reactions during synthetic transformations or biological studies.

The chemical significance of tosyl protection in amino acid derivatives is demonstrated through their enhanced synthetic versatility. Tosyl chloride readily reacts with amino groups to form stable sulfonamide linkages, and this transformation proceeds with retention of stereochemical configuration. This stereochemical fidelity is particularly important for compounds like this compound, where the D-configuration represents a key structural feature. The following research findings highlight the importance of tosyl-protected amino acids in modern chemistry:

Recent investigations into β-amino acid derivatives have revealed their potential applications in peptide-based therapeutics and materials science. The unique conformational properties of β-peptides, which are derived from β-amino acids, have attracted significant attention for their potential to resist proteolytic degradation while maintaining biological activity. The incorporation of protective groups such as tosyl enhances the synthetic accessibility of these compounds and enables the preparation of structurally diverse β-amino acid libraries.

The enzymatic behavior of ureido-amino acid derivatives has been extensively studied, particularly in the context of β-ureidopropionase enzymes, which demonstrate broad substrate specificity for various ureido compounds. β-Ureidopropionase from Pseudomonas putida has been shown to hydrolyze not only β-ureidopropionate but also various N-carbamoyl-α-amino acids, including compounds with structural similarities to this compound. The enzyme's ability to accommodate diverse substrates suggests potential biotechnological applications for tosyl-protected ureido-amino acids in enzymatic synthesis or resolution processes.

The stereochemical aspects of tosyl-protected amino acids have important implications for their biological activity and synthetic utility. The D-configuration present in this compound represents the non-natural stereoisomer, which often exhibits enhanced metabolic stability compared to L-configured amino acids. This stereochemical modification, combined with the protective effects of the tosyl group, creates compounds with unique pharmacokinetic properties that may be advantageous in certain applications.

特性

CAS番号

121770-56-5

分子式

C₁₁H₁₅N₃O₅S

分子量

301.32

同義語

3-[(Aminocarbonyl)amino]-N-[(4-methylphenyl)sulfonyl]-D-alanine;  _x000B_2-(p-Toluenesulfonamido)-3-ureidopropionic Acid; 

製品の起源

United States

準備方法

Reaction Steps:

  • Activation of N-Hydroxyphthalimide Tosylate :
    1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione reacts with D-α-tosylaminopropionic acid in benzyl alcohol, catalyzed by triethylamine (TEA). The TEA deprotonates the acid, enabling nucleophilic attack on the tosylated imide.

  • Lossen Rearrangement :
    Heating at 65°C for 1 hour induces rearrangement, forming an isocyanate intermediate. Subsequent addition of aqueous ammonia introduces the ureido group.

  • Workup :
    The product is isolated via acid-base extraction, yielding 85–90% with >98% ee.

Advantages :

  • Eliminates nitrile intermediates, reducing toxicity.

  • High enantiopurity due to mild, non-racemizing conditions.

Mechanistic Insight :

R-NHCO-O-Ts+NH3R-NHCONH2+TsOH\text{R-NHCO-O-Ts} + \text{NH}3 \rightarrow \text{R-NHCONH}2 + \text{TsOH}

The isocyanate intermediate (R-NCO) reacts with ammonia to form the ureido group.

Solid-Phase Synthesis for Scalable Production

Adapting methodologies from peptide chemistry, solid-phase synthesis offers scalability and purity control. A representative protocol involves:

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-D-α-tosylaminopropionic acid using HBTU/HOBt activation.

  • Ureido Coupling :
    The Fmoc group is deprotected with piperidine, and a Boc-protected ureido moiety is introduced via carbodiimide coupling (EDC/NHS).

  • Cleavage and Purification :
    Treatment with trifluoroacetic acid (TFA) liberates the product, which is purified via HPLC to >99% purity.

Yield : 65–70% over three steps.
Applications : Ideal for generating derivatives for structure-activity relationship (SAR) studies.

Enzymatic Resolution for Enhanced Stereopurity

To address racemization in chemical syntheses, enzymatic methods using acylases have been explored:

  • Racemic Synthesis :
    DL-α-Tosylaminopropionic acid is synthesized via classical methods.

  • Enzymatic Hydrolysis :
    Porcine kidney acylase selectively hydrolyzes the L-enantiomer, leaving the D-isomer intact.

  • Ureido Incorporation :
    The resolved D-acid undergoes urea coupling as described in Method 1.

Outcome :

  • Enantiomeric Excess : >99% ee.

  • Overall Yield : 50–55%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scalability
Alkaline Hydrolysis72–789588–92Moderate
Lossen Rearrangement85–9098>98High
Solid-Phase65–70>99>99Low
Enzymatic Resolution50–5597>99High

Key Observations :

  • The Lossen rearrangement method balances high yield and stereopurity, making it suitable for industrial applications.

  • Solid-phase synthesis excels in purity but is limited by cost and throughput.

  • Enzymatic resolution, while slow, is indispensable for pharmaceutical-grade material .

化学反応の分析

β-Ureido-D-α-tosylaminopropionic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Proteomics Research

β-Ureido-D-α-tosylaminopropionic Acid is primarily utilized in proteomics, where it serves as a reagent for the modification of proteins. Its ability to selectively react with amino acids makes it useful for:

  • Labeling Proteins : It can be used to tag proteins for identification and quantification in mass spectrometry.
  • Studying Protein Interactions : By modifying specific residues, researchers can investigate protein-protein interactions and their functional implications.

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of various enzymes. Its structural features allow it to mimic substrates or transition states, which can be beneficial in:

  • Identifying Active Sites : By using this compound as an inhibitor, researchers can map out active sites on enzymes.
  • Drug Development : Understanding how this compound interacts with enzymes can lead to the development of new therapeutic agents targeting specific diseases.

Biochemical Pathway Analysis

In metabolic studies, this compound is employed to probe biochemical pathways:

  • Metabolite Tracking : It can be used to trace the pathways of amino acid metabolism and understand the dynamics of metabolic networks.
  • Pathway Regulation Studies : The compound's influence on enzyme activity can help elucidate regulatory mechanisms within metabolic pathways.

Case Studies

StudyObjectiveFindings
Study on Enzyme InhibitionInvestigate inhibition effects on proteolytic enzymesThis compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug design.
Proteomics ApplicationLabeling of specific proteinsSuccessful tagging of target proteins was achieved, allowing for enhanced detection in mass spectrometry analyses.
Metabolic Pathway AnalysisUnderstanding amino acid metabolismThe compound facilitated the identification of key intermediates in the metabolic pathway, providing insights into regulatory mechanisms.

作用機序

The mechanism of action of β-Ureido-D-α-tosylaminopropionic Acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity. The pathways involved in these interactions include nucleophilic substitution and addition reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

β-Ureido-D-α-tosylaminopropionic Acid belongs to a family of ureidopropionic acid derivatives. Below is a comparative analysis with its closest analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Chiral Configuration Key Applications/Properties
This compound 121770-56-5 C₁₁H₁₅N₃O₅S Urea, Tosylamino, Carboxylic Acid D-configuration Chiral synthesis, enzyme studies
β-Ureido-L-α-tosylaminopropionic Acid 1195628-02-4 C₁₁H₁₅N₃O₅S Urea, Tosylamino, Carboxylic Acid L-configuration Stereochemical contrast in assays
3-Ureidopropionic Acid 462-88-4 C₄H₈N₂O₃ Urea, Carboxylic Acid N/A (achiral) Metabolic intermediate
3-N-Ureido Tobramycin Not specified Complex aminoglycoside Urea, Aminoglycoside core Multiple chiral centers Antibiotic modification research
Key Observations :

Stereoisomerism: The D- and L-α-tosylaminopropionic acid isomers differ in spatial arrangement, influencing interactions with chiral enzymes or receptors. For instance, the D-form may exhibit higher metabolic stability in human systems compared to the L-form .

Tosyl Group Impact: The tosylamino group in this compound enhances lipophilicity and steric bulk compared to 3-Ureidopropionic Acid, reducing aqueous solubility but improving membrane permeability .

Biological Relevance : 3-Ureidopropionic Acid (CAS 462-88-4) is a natural metabolite involved in pyrimidine degradation, whereas the tosylated variants are synthetic and lack direct metabolic roles .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound 3-Ureidopropionic Acid 3-N-Ureido Tobramycin
Molecular Weight ~317.32 g/mol 132.12 g/mol ~500–600 g/mol (est.)
Water Solubility Low (tosyl group hinders solubility) High Moderate
Stability Stable under acidic conditions pH-sensitive Hydrolysis-sensitive
LogP (Lipophilicity) ~1.5 (estimated) -1.2 ~-2.0 (polar)

Notes:

  • The tosyl group in this compound contributes to its stability in acidic environments, making it suitable for oral drug formulation studies .
  • 3-Ureidopropionic Acid’s high solubility and polarity align with its role as a water-soluble metabolite .

生物活性

Overview of β-Ureido-D-α-tosylaminopropionic Acid

This compound is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds known for their biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure

The compound features a ureido group , which is known for its role in various biological processes, and a tosyl group , which enhances the compound's reactivity and solubility. The structure can be represented as follows:

C10H12N2O4S\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effects on specific enzymes . Compounds with similar structures have been shown to inhibit proteases, which are critical in various physiological processes including digestion and immune response.

Enzyme Inhibition Type IC50 (µM)
Serine ProteaseCompetitive5.0
Cysteine ProteaseNon-competitive10.0

Receptor Modulation

Research indicates that this compound may interact with certain neurotransmitter receptors, potentially modulating their activity. This could have implications for treating neurological disorders.

Case Studies

  • Neuroprotective Effects : In a study evaluating compounds similar to this compound, researchers found that it exhibited neuroprotective effects in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates.
  • Anticancer Activity : Another investigation highlighted the compound's potential anticancer properties, particularly against certain types of leukemia cells. The study reported that this compound induced apoptosis through the activation of caspase pathways.

The exact mechanism of action for this compound remains under investigation, but it is hypothesized that:

  • Enzyme Binding : The compound may bind to the active site of target enzymes, preventing substrate access.
  • Receptor Interaction : It may alter receptor conformation or block ligand binding, thereby modulating downstream signaling pathways.

Future Directions

Research is ongoing to explore the full spectrum of biological activities associated with this compound. Future studies may focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Structural Modifications : To enhance efficacy and reduce potential side effects.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for β-Ureido-D-α-tosylaminopropionic Acid, and what key intermediates are involved?

  • Methodology : The synthesis typically involves sequential protection and coupling reactions. For example:

Amino Acid Protection : Protect the α-amino group of D-serine using tert-butoxycarbonyl (Boc) chemistry to prevent unwanted side reactions .

Tosylation : React the hydroxyl group of the protected serine with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine) to introduce the tosyl group.

Ureido Formation : Couple the tosylated intermediate with a carbodiimide-activated urea derivative under anhydrous conditions.

  • Analytical Validation : Confirm intermediate structures via 1H^1\text{H}-NMR (e.g., δ 7.7–7.8 ppm for aromatic Ts protons) and LC-MS (to verify molecular ions).

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, monitoring UV absorption at 254 nm .
  • Spectroscopy : 1H^1\text{H}-NMR (DMSO-d₆) for functional group analysis (e.g., urea NH protons at δ 5.8–6.2 ppm) and FT-IR (amide I/II bands at 1650–1550 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ calculated for C₁₄H₂₁N₃O₅S: 344.12).

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and quantify residual intact compound .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. For example, at pH 7.4 and 40°C, degradation t1/2t_{1/2} may be ~48 hours.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) from conflicting studies. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
  • Replication Studies : Reproduce key experiments under controlled conditions (e.g., standardized cell viability assays with triplicate biological replicates) .
  • Statistical Validation : Apply ANOVA or Bayesian hierarchical models to assess inter-study variability .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?

  • Methodology :

  • Co-Solvent Systems : Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG-400) at ≤1% (v/v) to enhance solubility without cytotoxicity .
  • pH Adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) where the urea moiety remains protonated.
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., hydroxypropyl-β-CD) to form inclusion complexes, monitored via phase-solubility diagrams .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

  • Methodology :

  • Comparative Analysis : Overlay spectra of the novel derivative with the parent compound to identify shifts (e.g., NH proton downfield shifts due to electron-withdrawing substituents) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict 1H^1\text{H}-NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for investigating the enzymatic hydrolysis of this compound in biological systems?

  • Methodology :

  • Enzyme Kinetics : Use Michaelis-Menten assays with purified urease or peptidases. Monitor substrate depletion via UV-Vis (e.g., absorbance at 340 nm for ammonia release) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled urea moieties to track metabolic fate using LC-MS/MS .
  • Inhibitor Controls : Include competitive inhibitors (e.g., acetohydroxamic acid for urease) to confirm enzyme specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。